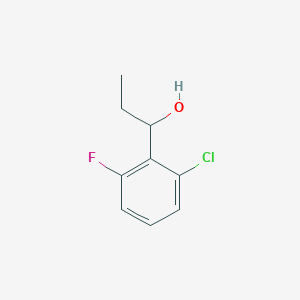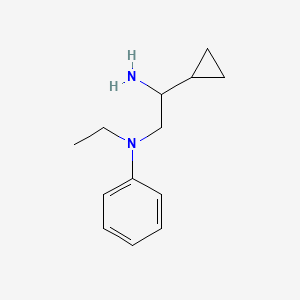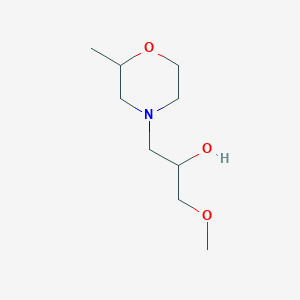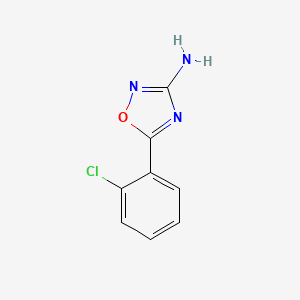![molecular formula C9H11F3N2O2 B1426918 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid CAS No. 1343894-50-7](/img/structure/B1426918.png)
2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid
Vue d'ensemble
Description
“2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid” is a chemical compound with the empirical formula C9H11F3N2O2 and a molecular weight of 236.19 . It is a solid substance . The SMILES string for this compound is CC1=NN(C(C)=C1CC(O)=O)CC(F)(F)F .
Molecular Structure Analysis
The InChI string for “2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid” is 1S/C9H11F3N2O2/c1-5-7(3-8(15)16)6(2)14(13-5)4-9(10,11)12/h3-4H2,1-2H3,(H,15,16) . The Canonical SMILES string is CC1=C(C(=NN1CC(O)=O)CC(F)(F)F) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid” include its empirical formula (C9H11F3N2O2), molecular weight (236.19), and its solid form . The compound’s SMILES string is CC1=NN(C(C)=C1CC(O)=O)CC(F)(F)F , and its InChI string is 1S/C9H11F3N2O2/c1-5-7(3-8(15)16)6(2)14(13-5)4-9(10,11)12/h3-4H2,1-2H3,(H,15,16) .
Applications De Recherche Scientifique
Coordination Chemistry : Organotin derivatives of bis(pyrazol-1-yl)acetic acid, including those with 3,5-dimethylpyrazol-1-yl groups, have been synthesized and structurally characterized, showcasing applications in coordination chemistry. These compounds exhibit interesting geometrical arrangements, such as a centrosymmetric dimer with a cyclic Sn2O2 unit in some cases. Despite low fungicide, insecticide, and miticide activities, certain cytotoxicities towards Hela cells in vitro were observed, indicating potential biological relevance (Wen et al., 2005).
Cancer Research and Chemotherapy : Silver complexes derived from ester derivatives of bis(pyrazol-1-yl)acetate ligands, including those with 3,5-dimethyl-pyrazol-1-yl groups, have been studied for their significant in vitro antitumor activity, outperforming the reference drug cisplatin in certain cases. These compounds, particularly effective against small-cell lung carcinoma (SCLC) cells, suggest the potential of these ligands in the development of new chemotherapeutic agents (Pellei et al., 2023).
Molecular Structure and Conformational Analysis : Compounds featuring 3,5-dimethylpyrazol-1-yl groups have been used to investigate the conformational isomerism and molecular structures of aromatic propellenes. Through X-ray analysis and semi-empirical calculations, insights into the conformational preferences and interactions of these molecules were obtained, contributing to the understanding of their chemical behavior (Foces-Foces et al., 1996).
Antibacterial Activity : Pyrazole derivatives, including those with 3,5-dimethyl-1H-pyrazol-1-yl groups, have been synthesized and demonstrated antibacterial activity against various bacterial species. This highlights the potential of these compounds in the development of new antibacterial agents (Al-Smaisim, 2012).
Propriétés
IUPAC Name |
2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5-7(3-8(15)16)6(2)14(13-5)4-9(10,11)12/h3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGWZYLWDZPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one](/img/structure/B1426837.png)
![3-[3-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B1426838.png)
![N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide](/img/structure/B1426839.png)
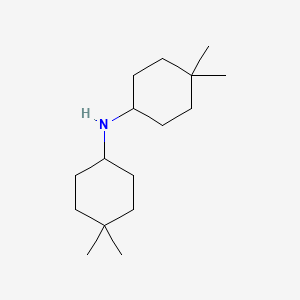
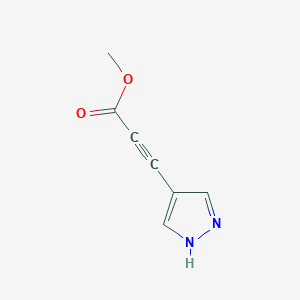
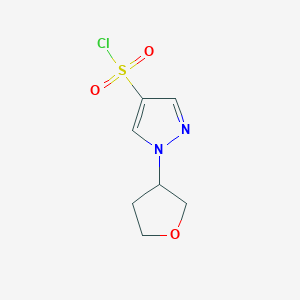
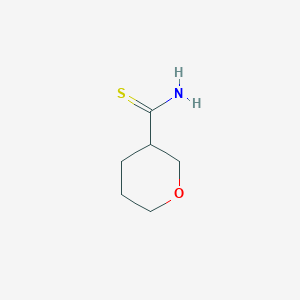
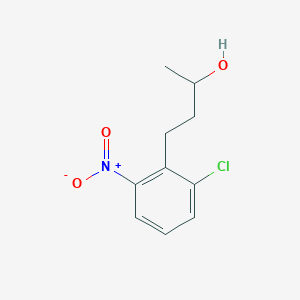
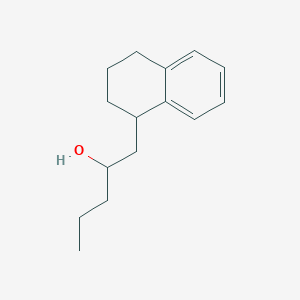
![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine](/img/structure/B1426848.png)
